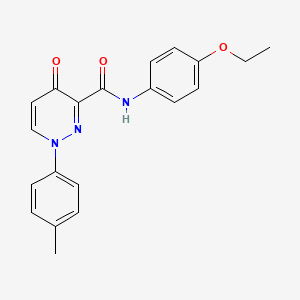

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(4-Ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based small molecule characterized by a dihydropyridazinone core substituted with a 4-methylphenyl group at position 1 and a 4-ethoxyphenyl carboxamide moiety at position 2. The ethoxy group (-OCH₂CH₃) on the phenyl ring enhances lipophilicity and may influence metabolic stability, while the 4-methylphenyl substituent could contribute to steric and electronic interactions in biological systems. Its synthesis likely follows analogous routes to related pyridazine derivatives, involving condensation reactions and functional group modifications .

Properties

Molecular Formula |

C20H19N3O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O3/c1-3-26-17-10-6-15(7-11-17)21-20(25)19-18(24)12-13-23(22-19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,21,25) |

InChI Key |

AASURCLIFUXWTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural similarities with pyridazine derivatives reported in and , which feature variations in aryl substituents and heterocyclic appendages. Key differences include:

Key Observations :

- The 4-methylphenyl group may enhance steric bulk compared to methoxy or halogens.

- Physicochemical Properties : Ethoxy and methyl groups likely increase lipophilicity (logP) relative to methoxy or halogenated analogs, which could impact solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and what analytical methods validate its purity?

- Synthesis : A multi-step approach involving condensation of 4-ethoxyaniline with 4-methylphenyl isocyanate derivatives, followed by cyclization under acidic conditions. Hydrogenation or Pd/C-catalyzed reduction (e.g., for nitro intermediates) is critical for final product isolation .

- Characterization :

- NMR : ¹H-NMR (DMSO-d₆) resolves aromatic protons (δ 6.2–8.1 ppm), ethoxy/methyl groups (δ 1.2–2.3 ppm), and carboxamide NH (δ ~12 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 336.2 [M+H]⁺ for related compounds) .

- HPLC : Purity ≥98% via reverse-phase chromatography (C18 columns, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

- Antiproliferative Activity : Structural analogs (e.g., thiazolidin-4-ones) exhibit IC₅₀ values of 10–50 µM against renal adenocarcinoma (769-P) via G1-phase cell cycle arrest and apoptosis induction .

- Enzyme Inhibition : Pyridazine derivatives show affinity for kinases or GPCRs (e.g., quinoline carboxylic acid analogs targeting M1/M3 receptors) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence bioactivity?

- Substituent Effects :

- Methodology : Compare IC₅₀ values of analogs in cell viability assays (MTT/WST-1) and molecular docking studies .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Case Example : Discrepancies in IC₅₀ values (e.g., 20 µM vs. 50 µM) may arise from:

- Cell Line Variability : HepG2 (hepatoma) vs. 769-P (renal) metabolic differences .

- Assay Conditions : Serum concentration (e.g., 5% FBS vs. 10% FBS) alters compound bioavailability .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Formulation :

- Co-solvents : 10% DMSO + 30% PEG-400 in saline improves aqueous solubility .

- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) enhances bioavailability .

Methodological Challenges and Solutions

Q. What computational tools predict binding modes of this compound to target proteins?

- Approach :

- Molecular Dynamics (MD) : AMBER or GROMACS simulates interactions with kinases (e.g., MAPK) .

- Docking Software : AutoDock Vina or Schrödinger Glide screens for hydrogen bonding with active-site residues (e.g., Asp86 in M3 receptors) .

Q. How are metabolic stability and CYP450 interactions assessed?

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.